Pantoyltaurine
Overview
Description
Pantoyltaurine, also known as this compound, is a chemical compound with the molecular formula C8H17NO6S. It is a derivative of pantothenic acid (vitamin B5) and taurine, combining the structural elements of both molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoyltaurine can be synthesized through a series of chemical reactions involving the condensation of pantothenic acid with taurine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of pantothenic acid and the amino group of taurine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to catalyze the formation of this compound from its precursors. This method offers advantages such as higher yields, milder reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pantoyltaurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pantoyltaurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: this compound is studied for its role in cellular metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a supplement to support metabolic functions and its potential role in treating certain metabolic disorders.
Mechanism of Action
Pantoyltaurine exerts its effects through several mechanisms:
Comparison with Similar Compounds
Pantoyltaurine can be compared with other similar compounds, such as:
Pantothenic Acid: Both compounds share a common structural element, but this compound has an additional taurine moiety, which imparts different biochemical properties.
Taurine: While taurine is a simple amino sulfonic acid, this compound combines the properties of both taurine and pantothenic acid, making it more versatile in its applications.
Sulfonic Acid Derivatives: this compound’s sulfonic acid group makes it similar to other sulfonic acid derivatives, but its unique combination with pantothenic acid sets it apart
Properties
CAS No. |
2545-84-8 |
---|---|
Molecular Formula |
C8H17NO6S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H17NO6S/c1-8(2,5-10)6(11)7(12)9-3-4-16(13,14)15/h6,10-11H,3-5H2,1-2H3,(H,9,12)(H,13,14,15)/t6-/m0/s1 |
InChI Key |
IZRUXXTXKZAGQQ-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCS(=O)(=O)O)O |
SMILES |
CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCS(=O)(=O)O)O |
Appearance |
Solid powder |
68921-90-4 68964-17-0 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
68921-90-4 (calcium salt) 68964-17-0 (unspecified hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pantoyltaurine pantoyltaurine calcium salt pantoyltaurine monosodium salt pantoyltaurine sodium salt thiopanic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.